N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
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Description
N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Basic Information
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- CAS Number : 941925-53-7
Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a furan moiety and a phenylsulfonamide group contributes to its pharmacological profile.
N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. The thiazole and sulfonamide groups are known to enhance antibacterial activity by inhibiting bacterial enzymes involved in cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, likely through the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value ranging from 10 to 20 µM, depending on the specific cell type tested.
- Animal Models : In vivo experiments using mouse models of inflammation showed that administration of this compound significantly reduced swelling and pain associated with induced arthritis, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to the active site of target enzymes involved in inflammatory responses, providing a rationale for its observed biological effects.
Data Summary Table
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIMZPAXOEQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.